2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide consists of a fused pyrrole and furan ring system. The specific arrangement of atoms and functional groups determines its properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound depends on its functional groups and electronic structure. Further studies are needed to explore its reactions with various reagents and conditions .
Scientific Research Applications
Synthesis and Derivative Formation
2-Methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is a versatile compound used in the synthesis of various derivatives. It serves as a starting material for synthesizing furo[3,2-b]pyrrole derivatives, which have potential applications in diverse fields. For instance, derivatives of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate were synthesized through reactions like Vilsmeier-Haack and hydrazinolysis, leading to compounds with potential applications in pharmacology and materials science (Zemanová & Gašparová, 2013).
Antibacterial Properties
Some derivatives of furo[3,2-b]pyrrole-5-carbohydrazide show promising antibacterial properties. For example, furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones synthesized from carbohydrazide have been evaluated for their antibacterial activity, highlighting their potential use in developing new antibacterial agents (Zemanov et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-4-2-5-7(13-4)3-6(10-5)8(12)11-9/h2-3,10H,9H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCUUNMAJFKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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